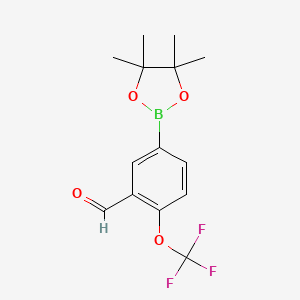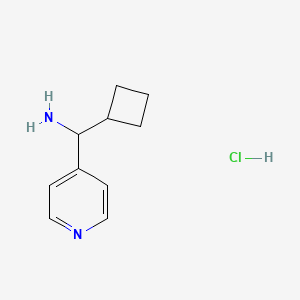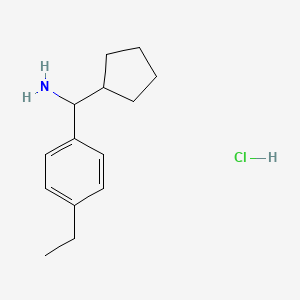![molecular formula C7H8ClN3O2 B1472092 2-[(3-クロロピラジン-2-イル)(メチル)アミノ]酢酸 CAS No. 1710471-66-1](/img/structure/B1472092.png)
2-[(3-クロロピラジン-2-イル)(メチル)アミノ]酢酸
概要
説明
2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid is a chemical compound with the molecular formula C7H8ClN3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
科学的研究の応用
2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
Pharmacokinetics (ADME)
- Information on absorption is not available for this compound . The volume of distribution remains unspecified . Further studies are needed to understand its metabolic fate. Details regarding excretion are not provided. The compound’s pharmacokinetic properties influence its availability for therapeutic action.
生化学分析
Molecular Mechanism
The molecular mechanism of action of 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Transport and Distribution
The transport and distribution of 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
The subcellular localization of 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The subcellular localization of 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid can determine its specific biological effects and therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid typically involves the reaction of 3-chloropyrazine-2-carboxylic acid with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives .
類似化合物との比較
Similar Compounds
3-Chloropyrazine-2-carboxylic acid: A precursor in the synthesis of 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid.
2-Chloropyrazine: Another pyrazine derivative with similar chemical properties.
Methylpyrazine: A related compound with a methyl group attached to the pyrazine ring.
Uniqueness
2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloropyrazine moiety with an aminoacetic acid group makes it a versatile compound for various applications .
特性
IUPAC Name |
2-[(3-chloropyrazin-2-yl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-11(4-5(12)13)7-6(8)9-2-3-10-7/h2-3H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNHPWBVHUERSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















